1-Bromo-3-trifluoromethoxy-propane
Overview
Description
1-Bromo-3-trifluoromethoxy-propane is a chemical compound with the CAS Number: 1198089-20-1 . It has a molecular weight of 206.99 and its IUPAC name is 1-bromo-3-(trifluoromethoxy)propane .
Molecular Structure Analysis
The molecular formula of this compound is C4H6BrF3O . The InChI code for this compound is 1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 .Physical and Chemical Properties Analysis
The physical form of this compound is a liquid . Its average mass is 206.989 Da and its monoisotopic mass is 205.955399 Da .Scientific Research Applications
Ozone Formation Potential
1-Bromo-propane, a replacement for high-end chlorofluorocarbon solvents, exhibits unique smog formation chemistry due to the presence of bromine. It initially shows faster ozone build-up compared to ethane, but secondary bromine-containing products may reduce ozone, indicating a potentially lower reactivity towards peak ozone formation (Whitten, Cohen, Myers, & Carter, 2003).
Brominating Agent and Crystal Structure
Propane 3-bromo-1-(triphenyl phosphonium) bromide and tribromide have been studied for their role as brominating agents and their crystal packing structures. These compounds show promise due to their non-toxicity, thermal stability, and high yield in applications (Nokhbeh, Gholizadeh, Salimi, & Sparkes, 2019).
Versatile Fluorinated Building Block
3-Bromo-1,1,1-trifluoroacetone serves as a versatile fluorinated building block for the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, demonstrating its utility in diverse chemical syntheses (Lui, Marhold, & Rock, 1998).
Fire Suppression Efficiencies
1-Bromo-1-propene and 2-bromo-3,3,3 trifluoro-1-propene in nitrogen gas mixtures have been studied for their fire suppression efficiencies. These compounds significantly improve the effectiveness of inert gases in suppressing fires, offering potential applications in fire protection (Zou, Vahdat, & Collins, 2001).
Synthesis of (Z)-trisubstituted Alkenes
Research demonstrates the synthesis of (Z)-trisubstituted alkenes via propyne bromoboration, showcasing the compound's utility in creating complex organic structures with high isomeric purity and yield (Wang, Tobrman, Xu, & Negishi, 2009).
Anesthetic Properties
The ion chemistry of halothane, a common anesthetic that includes 1-bromo-1-chloro-2,2,2-trifluoroethane, has been investigated, providing insights into its anesthetic mechanisms and interactions with air plasma at atmospheric pressure (Marotta, Bosa, Scorrano, & Paradisi, 2005).
Safety and Hazards
The safety information for 1-Bromo-3-trifluoromethoxy-propane indicates that it is a dangerous substance. The pictograms GHS02 and GHS07 denote that it is flammable and can cause skin irritation or serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
1-bromo-3-(trifluoromethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c5-2-1-3-9-4(6,7)8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMQDRYYWOLCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198089-20-1 | |
Record name | 1-bromo-3-(trifluoromethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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